Physicochemical Profiling and Synthetic Workflows of N-Hydroxy-1H-imidazol-5-amine
Physicochemical Profiling and Synthetic Workflows of N-Hydroxy-1H-imidazol-5-amine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3)
Executive Summary
N-Hydroxy-1H-imidazol-5-amine is a highly specialized heterocyclic building block characterized by the fusion of an electron-rich aminoimidazole core with a redox-active N-hydroxyl moiety. This unique molecular architecture makes it a critical intermediate in the design of metalloenzyme inhibitors, anti-biofilm agents, and advanced coordination complexes. This whitepaper synthesizes the physicochemical properties, tautomeric dynamics, redox behavior, and validated synthetic protocols for N-Hydroxy-1H-imidazol-5-amine, providing a rigorous foundation for its application in drug discovery and materials science.
Molecular Architecture & Tautomeric Dynamics
The core structure of N-Hydroxy-1H-imidazol-5-amine (C₃H₅N₃O) is defined by a planar, five-membered aromatic imidazole ring. The presence of the electron-donating 5-amino group significantly increases the electron density of the ring, while the N-hydroxyl group introduces complex acid-base and tautomeric equilibria.
In aqueous environments, 1-hydroxyimidazoles exhibit pronounced prototropic tautomerism. The proton from the N-hydroxy group (position 1) can transfer to the free imidazolic nitrogen (position 3), establishing an equilibrium between the neutral N-hydroxyimidazole and a zwitterionic imidazole N-oxide form. This tautomerization is not merely a structural curiosity; it directly dictates the molecule's pharmacokinetics, solubility, and binding affinity to target macromolecules 1[1].
Fig 1: Tautomeric and acid-base equilibria of N-hydroxyimidazoles in aqueous media.
Physicochemical Profiling
The physicochemical behavior of N-Hydroxy-1H-imidazol-5-amine is governed by its amphoteric nature. The unsubstituted imidazole ring typically has a pKa of ~14.5 (acidic N-1) and ~7.0 (basic N-3 conjugate acid). However, the introduction of the N-hydroxyl group drastically alters this landscape. Acid-base titrations of structurally analogous N-hydroxyimidazoles reveal a pKa of approximately 5.5 for the N-OH proton1[1]. Consequently, at physiological pH (7.4), a significant fraction of the molecule exists in its deprotonated, anionic state, which is an exceptional pharmacophore for chelating transition metals (e.g., in fosmidomycin analogues targeting malaria).
Furthermore, the 5-amino substitution enhances the molecule's hydrogen-bonding capacity, contributing to its utility as a biofilm inhibitor and a weak noncompetitive inhibitor of enzymes like human arginase I2[2].
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 126208-93-3 | Primary identifier for inventory and regulatory tracking[5-Bromo-2-{amino}-3-nitrobenzoic acid - EvitaChem](3]. |
| Molecular Formula | C₃H₅N₃O | Low molecular weight (99.09 g/mol ) ensures high ligand efficiency. |
| pKa (N-OH) | ~5.5 | Partial deprotonation at physiological pH enables robust metal chelation. |
| pKa (Aminoxyl Radical) | 12.6 ± 0.3 | Defines the stability of the intermediate radical during redox cycling. |
| LogP (Predicted) | < 0 (Hydrophilic) | High aqueous solubility; requires active transport for cellular uptake. |
Redox Chemistry & Pharmacological Relevance
A defining characteristic of hydroxylamines is their electrochemical lability. N-Hydroxy-1H-imidazol-5-amine undergoes proton-coupled electron transfer (PCET). The oxidation of the hydroxylamine moiety proceeds via the formation of an intermediate aminoxyl (NH₂O•) radical, which acts as a weak acid (pKa = 12.6 ± 0.3)4[4].
This redox activity is the causal mechanism behind the molecule's interaction with metalloenzymes. By acting as a non-innocent ligand, the N-hydroxyimidazole can reduce high-valent metal centers or participate in nitric oxide (NO) synthase pathways, mimicking endogenous hydroxylamine intermediates.
Fig 2: Proton-coupled electron transfer (PCET) oxidation pathway of the N-hydroxyl group.
Synthetic Workflows
The synthesis of N-hydroxyimidazoles requires precise control over reaction conditions to prevent the thermal cleavage of the sensitive N–O bond. Traditional condensation methods often result in low yields due to this degradation. To circumvent this, microwave-assisted dielectric heating is employed. By irradiating a mixture of an α-ketooxime, an aldehyde, and ammonium acetate in glacial acetic acid, rapid cyclization occurs. The microwave energy couples directly with the polar molecules, providing instantaneous, uniform heating that drives the formation of the imidazole ring before N–O bond scission can occur5[5].
Fig 3: Microwave-assisted synthetic workflow preventing N-O bond thermal cleavage.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of N-Hydroxy-1H-imidazol-5-amine
Rationale: Ammonium acetate acts as both the nitrogen source and a buffer, while glacial acetic acid catalyzes imine formation.
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Preparation: In a microwave-safe 50 mL quartz vessel, dissolve 3.15 mmol of the appropriate α-ketooxime precursor and 4.7 mmol of the target aldehyde in 15 mL of glacial acetic acid.
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Amine Addition: Add 4.1 mmol of ammonium acetate to the solution. Stir at room temperature for 5 minutes to ensure complete dissolution.
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Irradiation: Seal the vessel and place it in a dedicated chemical microwave reactor. Irradiate at 120°C for 15–20 minutes. Note: Monitor pressure carefully; the rapid heating of acetic acid generates significant vapor pressure.
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Quenching & Extraction: Cool the reaction vessel rapidly to room temperature using compressed air. Pour the mixture into 40 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 × 30 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from a 50% methanol/water mixture to yield the pure N-hydroxyimidazole.
Protocol B: Potentiometric Determination of pKa
Rationale: A self-validating system using a glass electrode to measure the exact dissociation constants of the amphoteric sites.
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Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.0 mmol of the synthesized N-Hydroxy-1H-imidazol-5-amine in 50 mL of 0.1 M KCl (to maintain a constant ionic strength).
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Acidification: Add 0.1 M HCl dropwise until the solution reaches a pH of approximately 2.5, ensuring the complete protonation of both the N3 atom and the N-hydroxyl group.
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Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen blanket (to prevent CO₂ absorption and premature oxidation of the hydroxylamine). Record the pH after each 0.1 mL addition.
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Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points.
References
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5-Bromo-2-{amino}-3-nitrobenzoic acid - EvitaChem Source: EvitaChem Catalog (CAS 126208-93-3 verification) URL:
- RSC Advances - RSC Publishing - The Royal Society of Chemistry Source: RSC Advances URL
- Cas 7720-39-0,2-Aminoimidazole - LookChem Source: LookChem URL
- Oxidation of hydroxylamine by CoIII-bound superoxo complex containing chelating ancillary ligands - Indian Chemical Society Source: Journal of the Indian Chemical Society URL
- Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica Source: Der Pharma Chemica URL
